

physicochemical properties of 2,3-Dimethyl-2H-indazole-5-carboxylic acid

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Compound of Interest

Compound Name: 2,3-Dimethyl-2H-indazole-5-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of **2,3-Dimethyl-2H-indazole-5-carboxylic acid**

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of **2,3-Dimethyl-2H-indazole-5-carboxylic acid** (CAS RN: 1234615-82-7). The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved drug Pazopanib.^[1] Understanding the fundamental physicochemical characteristics of novel indazole derivatives like this one is a prerequisite for any successful drug discovery and development program. This document synthesizes available data with expert-driven insights into the experimental determination of critical, yet currently unreported, molecular properties. It is designed to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and formulation science, providing not only a summary of known information but also robust, validated protocols for characterizing the compound in the laboratory.

Introduction: The Significance of the 2H-Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry.^[2] It exists in two primary tautomeric

forms, 1H-indazole and 2H-indazole, with the 1H tautomer generally being more thermodynamically stable.^[3] However, derivatives of the 2H-indazole tautomer are prevalent in a wide array of pharmacologically active agents, demonstrating potent anti-inflammatory, anticancer, and antimicrobial activities.^{[2][3]}

2,3-Dimethyl-2H-indazole-5-carboxylic acid is a member of this important class of molecules. Its structure, featuring a carboxylic acid group, suggests potential for key interactions with biological targets through hydrogen bonding and salt bridges, while the dimethylated indazole core provides a rigid scaffold for further chemical modification.^[4] As a functionalized building block, this compound holds significant promise for the synthesis of novel therapeutic agents. A thorough characterization of its physicochemical properties is the critical first step in unlocking this potential, as these parameters directly govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Properties

A molecule's journey from a laboratory curiosity to a viable drug candidate is dictated by its physical and chemical properties. These characteristics determine its solubility, membrane permeability, formulation feasibility, and ultimately, its bioavailability. This section details the known and predicted properties of **2,3-Dimethyl-2H-indazole-5-carboxylic acid** and explains the scientific rationale for their importance.

Molecular Structure and Identity

- IUPAC Name: **2,3-Dimethyl-2H-indazole-5-carboxylic acid**
- CAS Number: 1234615-82-7^[5]
- Molecular Formula: C₁₀H₁₀N₂O₂^[5]
- Molecular Weight: 190.20 g/mol ^{[5][6]}
- SMILES: CC1=C2C=C(C=CC2=NN1C)C(=O)O^[5]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters. It is important to note that specific experimental data for this compound is scarce in peer-reviewed literature,

highlighting the necessity of the experimental protocols outlined in Section 4.

Property	Value	Significance in Drug Development
pKa	Not Experimentally Determined. Predicted to be acidic due to the carboxylic acid group (typically pKa 4-5).	Governs the ionization state at physiological pH, which profoundly impacts solubility, receptor binding, and cell membrane permeability. The parent indazole has pKa values of 1.04 and 13.86. [7]
LogP	Not Experimentally Determined. A related isomer, 2,7-Dimethyl-2H-indazole-5-carboxylic acid, has a calculated TPSA of 55.12 and a LogP of 1.58. [8]	Measures lipophilicity, a key predictor of a molecule's ability to cross lipid bilayers (e.g., the gut wall and blood-brain barrier). A LogP between 1 and 3 is often targeted for oral drugs.
Aqueous Solubility	Not Experimentally Determined.	A critical factor for drug absorption and formulation. Poor solubility is a major hurdle in drug development. The carboxylic acid group suggests pH-dependent solubility (higher in basic media).
Melting Point (°C)	Not Experimentally Determined.	An indicator of crystal lattice energy and purity. Important for manufacturing and stability assessments. A related compound, 2-phenyl-2H-indazole, has a melting point of 81-82 °C. [4]

Spectroscopic and Structural Characterization

Structural confirmation and purity assessment are non-negotiable in chemical research.

Spectroscopic methods provide the necessary fingerprint of a molecule. While specific spectra for this compound must be generated from a physical sample, the expected features can be reliably predicted based on its structure. Commercial suppliers confirm the availability of spectral data for this compound.[9]

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the two methyl groups (singlets), the aromatic protons on the bicyclic ring system (doublets and a singlet), and a broad singlet for the carboxylic acid proton which may be exchangeable with D₂O. A ¹H NMR spectrum is reportedly available for this compound.[9]
- ¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure by showing signals for the methyl carbons, the aromatic and heterocyclic carbons, and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid.
- Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorbances include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp and strong C=O stretch (around 1700 cm⁻¹), C-H stretches from the aromatic and methyl groups, and C=C/C=N stretches from the indazole ring.[10][11]
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. In an ESI-negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻.[12] High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₀H₁₀N₂O₂.

Standardized Protocols for Physicochemical Characterization

Given the absence of published experimental data for key properties, this section provides detailed, self-validating methodologies for their determination. These protocols are based on industry-standard and OECD guidelines, ensuring data integrity and reproducibility.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination. It directly measures the change in pH as a function of added titrant, allowing for the precise calculation of the equilibrium constant. This method is chosen over spectroscopic methods for its accuracy and independence from chromophores.



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Caption: Workflow for pKa determination via potentiometric titration.

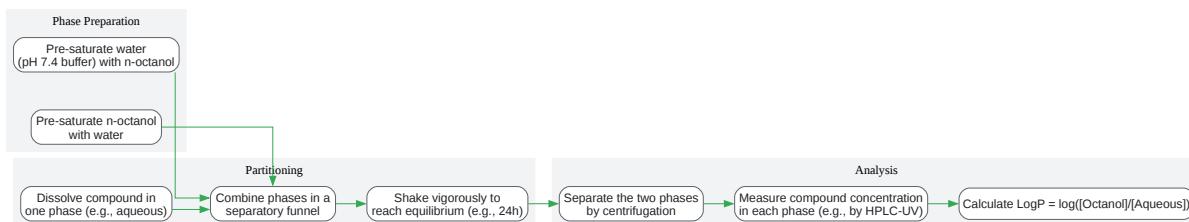
Methodology:

- Preparation: Accurately weigh approximately 5-10 mg of **2,3-Dimethyl-2H-indazole-5-carboxylic acid** and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., methanol or DMSO) if necessary, before diluting with a known volume of deionized water containing 0.15 M KCl to maintain constant ionic strength.
- Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
- Titration: Place the solution in a thermostatted vessel at 25 °C and begin titrating with a standardized solution of 0.1 M KOH, adding small, precise increments of the titrant.
- Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
- Analysis: Plot the recorded pH values against the volume of KOH added. The pKa is the pH at the point where 50% of the acid has been neutralized (the half-equivalence point). This

can be precisely determined from the first derivative of the titration curve.

Determination of Partition Coefficient (Log P) by Shake-Flask Method (OECD 107)

Causality: The shake-flask method is a foundational technique for measuring lipophilicity. It directly measures the partitioning of a compound between an aqueous phase (n-octanol-saturated water) and a lipid phase (water-saturated n-octanol), providing a direct, empirical value for the partition coefficient that is highly trusted in regulatory submissions.



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Caption: Workflow for LogP determination via the shake-flask method.

Methodology:

- Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions).
- Dissolution: Prepare a stock solution of the compound in the aqueous phase at a concentration well below its solubility limit.

- Partitioning: Combine known volumes of the aqueous solution and the saturated n-octanol in a glass vessel.
- Equilibration: Agitate the vessel at a constant temperature (25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.
- Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Conclusion and Future Outlook

2,3-Dimethyl-2H-indazole-5-carboxylic acid is a promising chemical entity rooted in the pharmacologically significant indazole family. This guide has established its fundamental molecular identity and highlighted the critical gaps in its publicly available physicochemical data. While its structure strongly suggests acidic properties and moderate lipophilicity, these must be confirmed through rigorous experimentation.

The protocols provided herein offer a clear and validated path for researchers to generate the essential pKa, LogP, and solubility data required for any substantive drug discovery effort. The acquisition of this data will enable the development of structure-activity relationships (SAR), facilitate computational modeling of its ADME properties, and guide its potential development as a scaffold for novel therapeutics. The next logical steps for any research program involving this molecule are to execute these foundational experiments to build a robust data package, which is the bedrock of modern, data-driven drug design.

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